

# (5-Nitro-pyridin-2-yl)-thiourea CAS number and identifiers

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## Compound of Interest

Compound Name: (5-Nitro-pyridin-2-yl)-thiourea

Cat. No.: B12438917

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## Technical Guide: (5-Nitro-pyridin-2-yl)-thiourea

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound **(5-Nitro-pyridin-2-yl)-thiourea** is not a readily available chemical and appears to be a novel compound or one that is not extensively documented in publicly accessible scientific literature. As such, a specific CAS number and detailed experimental data for this exact molecule are not available. This guide provides a prospective synthesis protocol based on established chemical principles and discusses potential biological activities by drawing parallels with structurally related compounds.

## Compound Identifiers

Since "**(5-Nitro-pyridin-2-yl)-thiourea**" is not a cataloged compound, this section provides identifiers for the key starting material required for its synthesis: 2-Amino-5-nitropyridine.

Identifier	Value
CAS Number	4214-76-0[1]
PubChem CID	77888[1]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub> [1]
Molecular Weight	139.11 g/mol [1]
IUPAC Name	5-nitropyridin-2-amine[1]
InChI	InChI=1S/C5H5N3O2/c6-5-2-1-4(3-7-5)8(9)10/h1-3H,(H2,6,7)[1]
InChIKey	UGSBCCAHDVCHGI-UHFFFAOYSA-N[1]
SMILES	C1=CC(=NC=C1--INVALID-LINK--[O-])N[1]

## Proposed Synthesis

A common and effective method for the synthesis of thiourea derivatives is the reaction of a primary amine with an isothiocyanate. In the absence of a commercially available isothiocyanate precursor for the pyridine ring, a thiocarbonyl transfer reagent can be used. A plausible route for the synthesis of **(5-Nitro-pyridin-2-yl)-thiourea** involves the reaction of 2-Amino-5-nitropyridine with a thiocarbonylating agent like thiophosgene or 1,1'-Thiocarbonyldiimidazole (TCDI). The use of TCDI is generally preferred as it is a safer alternative to the highly toxic thiophosgene.

The proposed reaction is as follows: 2-Amino-5-nitropyridine reacts with a suitable thiocarbonyl donor, followed by the addition of ammonia to form the terminal thiourea group.

## Hypothetical Experimental Protocol

Materials:

- 2-Amino-5-nitropyridine
- 1,1'-Thiocarbonyldiimidazole (TCDI) or a similar thiocarbonyl transfer reagent
- Anhydrous Tetrahydrofuran (THF)

- Ammonia solution (e.g., 7N in Methanol)
- Standard laboratory glassware and stirring equipment
- Thin Layer Chromatography (TLC) apparatus for reaction monitoring
- Purification setup (e.g., column chromatography)

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 2-Amino-5-nitropyridine in anhydrous THF.
- To this solution, add 1.1 equivalents of 1,1'-Thiocarbonyldiimidazole (TCDI) portion-wise at room temperature.
- Stir the reaction mixture at room temperature and monitor the progress by TLC. The formation of an intermediate is expected.
- Once the starting material is consumed, cool the reaction mixture in an ice bath.
- Slowly add an excess (e.g., 3-4 equivalents) of ammonia solution (7N in Methanol) to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is then purified, for instance, by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired product, **(5-Nitro-pyridin-2-yl)-thiourea**.
- The final product should be characterized by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its structure and purity.

## Potential Biological Significance

While there is no direct biological data for **(5-Nitro-pyridin-2-yl)-thiourea**, the structural motifs of nitropyridine and thiourea are present in many biologically active molecules.

**Nitropyridine Derivatives:** The nitro group is a well-known pharmacophore and is present in numerous compounds with a wide range of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. The electron-withdrawing nature of the nitro group can significantly influence the molecule's interaction with biological targets. Nitropyridine-containing compounds have been investigated for various therapeutic applications.

**Thiourea Derivatives:** Thiourea and its derivatives are known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3][4][5] The thiocarbonyl group is a key feature, and its ability to form hydrogen bonds and coordinate with metal ions is often crucial for the biological function of these compounds.

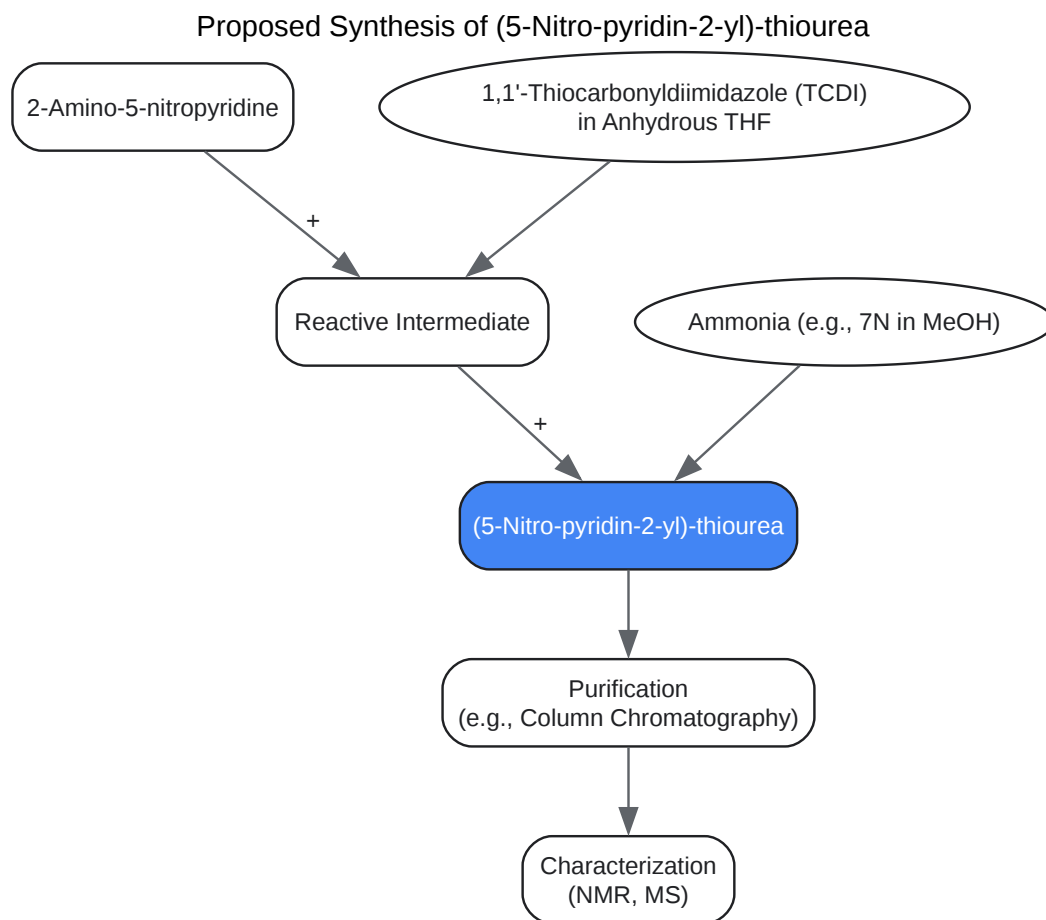
Given the presence of both the nitropyridine and thiourea moieties, it can be hypothesized that **(5-Nitro-pyridin-2-yl)-thiourea** may exhibit biological activities such as:

- **Antimicrobial Activity:** Many thiourea and nitropyridine derivatives have shown potent activity against various strains of bacteria and fungi.
- **Anticancer Activity:** Thiourea derivatives have been explored as potential anticancer agents.
- **Enzyme Inhibition:** The structure suggests potential for inhibiting various enzymes through interactions with the active site.

Further research and biological screening would be necessary to ascertain the specific activities of this compound.

## Visualizations

## Proposed Synthetic Workflow

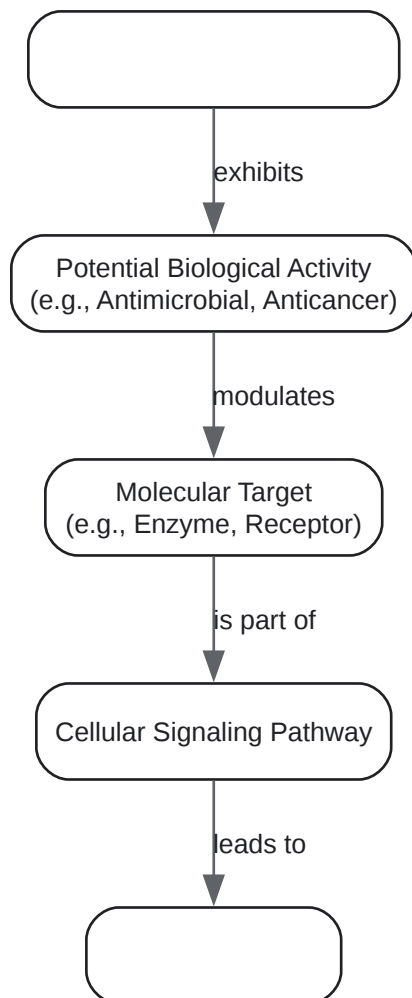


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Caption: Proposed synthetic pathway for **(5-Nitro-pyridin-2-yl)-thiourea**.

## Potential Logical Relationship in Drug Discovery

## Hypothetical Drug Discovery Logic



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Caption: Logical flow from compound to potential therapeutic effect.

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## References

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